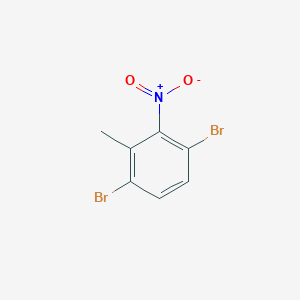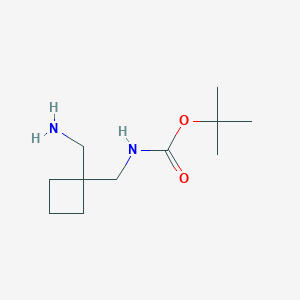
2,5-Dibromo-6-nitrotoluene
Overview
Description
2,5-Dibromo-6-nitrotoluene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of toluene, where two bromine atoms and one nitro group are substituted at the 2, 5, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-6-nitrotoluene typically involves multi-step reactions starting from toluene. One common method includes the nitration of toluene to form nitrotoluene, followed by bromination. The nitration process involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of nitrotoluene. Subsequent bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. The bromination step, in particular, requires careful handling of bromine and appropriate safety measures due to its highly reactive and corrosive nature .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-6-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl group in the toluene moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromic acid in an acidic medium.
Major Products
Substitution: Formation of substituted toluenes with different functional groups replacing the bromine atoms.
Reduction: Formation of 2,5-dibromo-6-aminotoluene.
Oxidation: Formation of 2,5-dibromo-6-nitrobenzoic acid.
Scientific Research Applications
2,5-Dibromo-6-nitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-6-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps, often involving catalytic hydrogenation or chemical reducing agents .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-nitrotoluene
- 2,6-Dibromo-4-nitrotoluene
- 2,5-Dibromo-4-nitrotoluene
Uniqueness
2,5-Dibromo-6-nitrotoluene is unique due to the specific positions of the bromine and nitro substituents on the toluene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1,4-dibromo-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTRDSFQFAQCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292649 | |
| Record name | 1,4-Dibromo-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-50-1 | |
| Record name | 1,4-Dibromo-2-methyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride](/img/structure/B1650195.png)

![Methyl 3-(3,4-dimethoxyphenyl)-3-[(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamido]propanoate](/img/structure/B1650198.png)
![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1650199.png)
![1-[(2,6-Difluorophenyl)carbamoyl]ethyl quinoxaline-6-carboxylate](/img/structure/B1650200.png)

![methyl 3-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-nitrobenzoate](/img/structure/B1650203.png)
